molecular formula C12H12ClN3OS B2818962 4-allyl-5-[(2-chlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol CAS No. 64910-35-6

4-allyl-5-[(2-chlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol

Cat. No. B2818962
CAS RN: 64910-35-6
M. Wt: 281.76
InChI Key: XDSRTEMPZXVHPB-UHFFFAOYSA-N
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Description

“4-allyl-5-[(2-chlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol” is a chemical compound with the molecular formula C12H12ClN3OS and a molecular weight of 281.76 .

Scientific Research Applications

Synthesis of Novel Compounds

Research has been conducted on synthesizing various derivatives of 1,2,4-triazole-3-thiol, including "4-allyl-5-[(2-chlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol", to explore their potential biological activities. These studies involve the preparation of Schiff bases, fused and non-fused 1,2,4-triazoles with specific moieties, aiming at discovering new anti-inflammatory, antimicrobial, and molluscicidal agents. The synthesis processes often involve reactions under specific conditions to obtain desired derivatives, which are then characterized by techniques like IR spectroscopy, NMR spectroscopy, and elemental analyses (Mobinikhaledi et al., 2010); (El Shehry et al., 2010).

Corrosion Inhibition

Studies have also explored the compound's application in corrosion inhibition. For instance, its efficacy in protecting mild steel in acidic environments has been examined, demonstrating that specific derivatives can significantly inhibit corrosion, suggesting their potential as corrosion inhibitors in industrial applications. This research utilizes electrochemical impedance spectroscopy (EIS) and scanning electron microscopy (SEM) to evaluate the protective capabilities of these compounds (Orhan et al., 2012).

Physicochemical Properties and Quantum Chemical Studies

Further investigations include the assessment of the physicochemical properties of these triazole derivatives, aiming to understand their stability, reactivity, and potential interactions with biological targets. Quantum chemical studies, for example, have been conducted to elucidate the electronic structures of these compounds, providing insights into their chemical behavior and interactions at the molecular level (Raviprabha & Bhat, 2020).

Biological Activity

The potential biological activities of "4-allyl-5-[(2-chlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol" derivatives are a significant focus, with studies evaluating their antimicrobial, anti-inflammatory, and other pharmacological properties. These research efforts aim to contribute to the development of new therapeutic agents based on the triazole core structure (Bekircan et al., 2015).

properties

IUPAC Name

3-[(2-chlorophenoxy)methyl]-4-prop-2-enyl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN3OS/c1-2-7-16-11(14-15-12(16)18)8-17-10-6-4-3-5-9(10)13/h2-6H,1,7-8H2,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDSRTEMPZXVHPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=NNC1=S)COC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-allyl-5-[(2-chlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol

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